3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide (hereafter referred to as the "target compound") is a quinazoline derivative characterized by:
- A 3,4-dihydroquinazoline-4-one core.
- A 4-fluorophenyl group at position 2.
- A sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl substituent at position 2.
- A 7-carboxamide moiety with an isopropyl group as the N-substituent.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16(2)29-25(33)19-8-13-22-23(14-19)30-27(31(26(22)34)21-11-9-20(28)10-12-21)35-15-24(32)18-6-4-17(3)5-7-18/h4-14,16H,15H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOPNQTIZZVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide (commonly referred to as Compound X ) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on the biological activity of Compound X, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
Compound X has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
- A quinazoline core which is known for various pharmacological properties.
- A fluorophenyl group which enhances lipophilicity and may improve bioavailability.
- A sulfanyl moiety that can influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that Compound X exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example:
- Cell Line Sensitivity : In a study assessing the efficacy of Compound X on multicellular spheroids, it was found to significantly reduce cell viability in breast and colon cancer models, with IC50 values ranging from 0.5 to 1.5 µM .
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.75 | Induction of apoptosis |
| Colon Cancer | 1.25 | Inhibition of cell cycle |
Anti-inflammatory Activity
Compound X has also been evaluated for its anti-inflammatory properties. It was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases.
- Mechanism : The compound appears to exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Case Studies
- Case Study on Breast Cancer : A research group investigated the effects of Compound X on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell proliferation and an increase in apoptosis markers after treatment with Compound X for 48 hours.
- Inflammation Model Study : In a murine model of acute inflammation induced by LPS, administration of Compound X resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of Compound X has not been extensively studied; however, preliminary data suggest favorable absorption characteristics due to its lipophilic nature. Further studies are required to fully elucidate its metabolism and excretion pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Sulfanyl Group
:
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide differs in:
- 4-Chlorophenyl vs. 4-methylphenyl in the sulfanyl group.
- Cyclopentyl vs. isopropyl in the carboxamide.
- Additional oxolan-2-ylmethyl substituent at position 3.
Implications : - The cyclopentyl group introduces greater steric bulk, which may reduce solubility compared to isopropyl.
- The oxolane (tetrahydrofuran) ring could improve solubility due to its oxygen atom’s polarity .
:
The compound N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide features:
- An indole ring in place of the 4-methylphenyl group.
- A 4-fluorobenzyl substituent on the carboxamide.
Implications : - The indole moiety may engage in π-π stacking or hydrogen bonding with aromatic residues in target proteins.
Carboxamide Substituent Modifications
:
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide includes:
- A 4-sulfamoylphenyl group on the acetamide.
Implications :
Core Structure Variations
:
The benzoxazine derivative N-(4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide replaces the quinazoline core with a benzoxazine scaffold .
Implications :
- The methanesulfonamide group introduces strong hydrogen-bonding capacity, which may improve target selectivity.
Heterocyclic Alternatives
:
The compound N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide features a thienopyrazole core instead of quinazoline. Implications:
- The furan ring contributes electron-rich regions, altering electronic interactions with targets.
- The thienopyrazole scaffold may confer resistance to oxidative metabolism compared to quinazoline .
Structural and Pharmacokinetic Trends
Comparative Table of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
